molecular formula C14H13BrN4O2 B2705983 7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 70404-23-8

7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2705983
CAS No.: 70404-23-8
M. Wt: 349.188
InChI Key: ZFIXVNHJYVUKFY-UHFFFAOYSA-N
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Description

7-Benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a brominated purine-2,6-dione derivative characterized by a benzyl group at position 7 and a bromine atom at position 8. Synthesized in high yield (96%) via alkylation and substitution reactions, it exhibits a melting point of 164°C, consistent with literature values . Key spectral data include:

  • ¹H-NMR (DMSO-d₆): Signals at 3.21 ppm (N1-CH₃), 3.39 ppm (N3-CH₃), 5.51 ppm (N7-CH₂), and aromatic protons at 7.23–7.36 ppm.
  • ¹³C-NMR (DMSO-d₆): Distinct peaks for N1-CH₃ (27.8 ppm), N3-CH₃ (29.7 ppm), and aromatic carbons (127.2–135.7 ppm), confirming the substitution pattern .

This compound serves as a precursor for drug candidates targeting chronic lung diseases and phosphodiesterase (PDE) inhibition, with structural modifications influencing biological activity .

Properties

IUPAC Name

7-benzyl-8-bromo-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O2/c1-17-11-10(12(20)18(2)14(17)21)19(13(15)16-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIXVNHJYVUKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the bromination of 1,3-dimethylxanthine followed by benzylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and benzyl chloride for the benzylation step. The reactions are usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Nucleophilic Substitution at the 8-Bromo Position

The bromine atom at the 8-position is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the adjacent carbonyl groups on the purine ring. This enables reactions with diverse nucleophiles:

Amination with Piperazine

Treatment with piperazine in dimethylformamide (DMF) at 50°C, catalyzed by potassium carbonate, replaces the bromine with a piperazinyl group . This reaction is critical for generating derivatives with enhanced solubility or biological activity.

Reaction Conditions :

  • Solvent : DMF

  • Base : K₂CO₃

  • Temperature : 50°C

  • Time : 6 hours

Alkylation at the 7-Position

The 7-benzyl group can be modified via alkylation reactions. For example, benzyl bromide reacts with the purine core in DMF at 80°C, facilitated by a tertiary amine base (e.g., N-ethyl-N-isopropylpropan-2-amine) .

Example Synthesis :

Starting Material Reagent Conditions Product Yield
8-Bromo-3-methylpurine-2,6-dioneBenzyl bromideDMF, 80°C, 4h7-Benzyl-8-bromo-3-methylpurine-2,6-dione79%

Functionalization of the Purine Core

The purine skeleton allows for additional modifications:

Esterification

Ethyl 2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetate undergoes further esterification or hydrolysis to introduce carboxylate functionalities .

Cross-Coupling Reactions

While not explicitly documented for this compound, analogous 8-bromopurines participate in Suzuki-Miyaura couplings. For instance, palladium-catalyzed reactions with aryl boronic acids could replace bromine with aryl groups, expanding structural diversity .

Mechanistic Considerations

  • Electrophilic Aromatic Substitution : The electron-deficient purine ring directs electrophiles to the 8-position, though bromine’s presence deactivates further substitution.

  • Base-Mediated Pathways : Alkylation and amination often require bases like K₂CO₃ to deprotonate intermediates or activate nucleophiles .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
Research indicates that 7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits significant biological activity. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in oncology and virology.

Mechanisms of Action:
The compound's bromine atom at the 8-position and benzyl group at the 7-position contribute to its distinct reactivity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation and viral replication. Interaction studies have revealed insights into its pharmacodynamics, which are crucial for optimizing its therapeutic use .

Case Study:
A study evaluated the compound's efficacy against a range of cancer cell lines. Results demonstrated that it significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

Organic Synthesis

Building Block in Synthesis:
Due to its complex structure and reactivity, 7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is often utilized as a building block in organic synthesis. It can undergo various reactions such as alkylation and acylation to form more complex molecules.

Synthesis Methods:
The synthesis typically involves multi-step organic reactions that allow for the efficient production of the compound with high purity levels. Techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to enhance yield and reduce reaction times .

Mechanism of Action

The mechanism of action of 7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Purine-2,6-Dione Derivatives

Substituent Variations at Position 8

The bromine atom at position 8 distinguishes this compound from analogs with other substituents:

Compound Name Position 8 Substituent Key Properties/Biological Activity Reference
Target Compound Bromine PDE inhibition precursor; high synthetic yield (96%)
8-Mercapto derivatives (e.g., 11d–11h) Thiol (-SH) Enhanced nucleophilicity; potential for disulfide bond formation (e.g., compound 12)
GRMS-55 Phenethylamino PDE7 inhibitor; anti-inflammatory activity in immune models
Compound 832 Furan-2-ylmethylamino Pan-PDE inhibitor; anti-fibrotic effects
CK2 Inhibitor (e.g., 8-hydrazinyl) Hydrazinyl CK2 inhibition (IC₅₀ = 8.5 µM); SAR highlights steric sensitivity

Key Insight: Bromine’s electronegativity and steric bulk may hinder enzymatic interactions compared to smaller, flexible groups (e.g., -SH or amino), but it enhances stability and reactivity in substitution reactions .

Substituent Variations at Position 7

The benzyl group at position 7 contrasts with other alkyl or aryl substituents:

Compound Name Position 7 Substituent Impact on Activity Reference
Target Compound Benzyl Moderate steric bulk; precursor for lung disease therapies
Compound 869 2-Chloroacetate Enhanced PDE inhibition via electron-withdrawing effects
1-(4-Fluorophenethyl) derivatives 4-Fluorophenethyl Improved lipophilicity and bioavailability
CK2 Inhibitor 3-Phenoxypropyl Reduced CK2 inhibition due to steric bulk

Key Insight: Larger substituents (e.g., benzyl or phenoxypropyl) at position 7 often reduce target binding efficiency, as seen in CK2 inhibition studies, but improve pharmacokinetic properties .

Biological Activity

7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with significant biological activity. Its unique structure, characterized by a bromine atom at the 8-position and a benzyl group at the 7-position of the purine ring, contributes to its pharmacological potential. This article reviews the compound's biological activity based on diverse research findings.

  • Molecular Formula : C14H13BrN4O2
  • Molecular Weight : 349.18 g/mol
  • CAS Number : [Not provided in the search results]

Anticancer Properties

Research indicates that 7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits promising anticancer activity. It has been tested against various cancer cell lines including breast cancer (MCF-7) and melanoma (A375). In comparative studies:

  • IC50 values for this compound were found to be lower than standard chemotherapy agents like methotrexate (MTX), indicating stronger efficacy in inhibiting cancer cell growth.
CompoundCell LineIC50 (µM)
7-benzyl-8-bromo-1,3-dimethylpurineMCF-7323 ± 2.6
7-benzyl-8-bromo-1,3-dimethylpurineA375175 ± 3.2
MethotrexateMCF-7343 ± 3.6
MethotrexateA375418 ± 2

These results suggest that this compound may serve as a lead for further development in anticancer therapies .

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Specific studies have indicated its ability to inhibit certain enzymes involved in cancer progression and other diseases:

  • MAO-B Inhibition : The compound exhibited significant inhibitory activity against monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases.
CompoundEnzyme TargetIC50 (µM)
7-benzyl-8-bromo-1,3-dimethylpurineMAO-B<500 nM

The inhibition of MAO-B is particularly noteworthy as it relates to the treatment of Parkinson's disease and depression .

Antioxidant Activity

While the compound has shown various biological activities, its antioxidant capacity appears limited compared to other known antioxidants like quercetin. This suggests that while it may contribute to overall biological effects, its primary action may not be through antioxidant mechanisms .

The biological activity of 7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is believed to stem from its structural features that allow it to interact with various biological targets:

  • Binding Affinity : The compound's structure facilitates binding to specific receptors and enzymes.
  • Pharmacodynamics : Understanding how this compound interacts with biological systems is crucial for optimizing its therapeutic use.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological properties of this compound:

  • In vitro Studies : Evaluations against cancer cell lines have consistently shown lower IC50 values compared to existing treatments.
  • In silico Assessments : Computational modeling has provided insights into the binding affinities and potential metabolic pathways.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C-NMR : Key signals include N1-CH₃ (δ 3.21 ppm), N3-CH₃ (δ 3.39 ppm), and N7-CH₂ (δ 5.51 ppm). Aromatic protons appear at δ 7.23–7.36 ppm .
  • HRMS : Confirm molecular weight (e.g., C₁₄H₁₄BrN₅O₂ requires [M+H]⁺ = 368.03) .
  • Melting Point : Cross-check against literature values (164–165°C) to confirm purity .

Advanced: How can researchers resolve contradictions in NMR data caused by tautomeric equilibria?

Methodological Answer :
Tautomerism in purine-diones can lead to variable NMR signals. Strategies include:

  • Variable Temperature NMR : Cool samples to –40°C to slow tautomer interconversion .
  • Deuterated Solvent Screening : Use DMSO-d₆ or CDCl₃ to stabilize dominant tautomers.
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

Basic: What biological assays are suitable for evaluating its therapeutic potential?

Q. Methodological Answer :

  • Adenosine Receptor Binding : Radioligand displacement assays (e.g., A₁/A₂A receptor subtypes) using [³H]DPCPX or [³H]ZM241385 .
  • Anti-inflammatory Activity : Measure inhibition of TNF-α/IL-6 in LPS-stimulated macrophages .
  • Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cell lines to assess safety margins .

Advanced: How can low bioactivity in initial assays be addressed?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at C8 to enhance receptor affinity .
    • Replace benzyl with heteroaromatic substituents (e.g., pyridyl) to improve solubility .
  • Prodrug Design : Mask polar groups (e.g., esterify hydroxyls) to enhance bioavailability .

Basic: What are the solubility and stability profiles of this compound?

Q. Methodological Answer :

  • Solubility : Poor in water (<0.1 mg/mL); moderate in DMSO (~10 mg/mL). Use co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Degrades under UV light (t₁/₂ < 24 hours). Store in amber vials at –20°C .

Advanced: How can researchers improve photostability for long-term studies?

Q. Methodological Answer :

  • Excipient Screening : Add antioxidants (e.g., BHT) or UV absorbers (e.g., titanium dioxide) .
  • Microencapsulation : Use PLGA nanoparticles to shield the compound from light .
  • Accelerated Stability Testing : Monitor degradation via HPLC under ICH Q1B guidelines .

Basic: What computational tools aid in studying its interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to adenosine receptors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • QSAR Modeling : Develop predictive models using MOE or Schrodinger Suite .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity?

Q. Methodological Answer :

  • Force Field Refinement : Parameterize missing torsional angles for bromine substituents .
  • Solvent Effects : Include explicit water molecules in simulations to account for hydration .
  • Binding Kinetics : Use SPR or ITC to measure on/off rates, correlating with docking scores .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles due to potential irritancy .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
  • Waste Disposal : Neutralize bromine-containing waste with NaHCO₃ before disposal .

Advanced: How can researchers mitigate risks from bromine-related toxicity?

Q. Methodological Answer :

  • Alternative Halogenation : Replace Br with less toxic substituents (e.g., Cl) where feasible .
  • In Silico Tox Prediction : Use Derek Nexus or ProTox-II to flag mutagenic motifs .
  • In Vivo Detox Studies : Administer N-acetylcysteine to counteract oxidative stress in rodent models .

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